molecular formula C2H2F6N2O3S2 B14259250 Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- CAS No. 174191-51-6

Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-

Cat. No.: B14259250
CAS No.: 174191-51-6
M. Wt: 280.17 g/mol
InChI Key: TUVLZKOUOHAHRB-UHFFFAOYSA-N
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Description

Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of trifluoromethyl groups and sulfonimidoyl functionalities, which contribute to its high reactivity and stability. This compound is widely used in various scientific and industrial applications due to its strong acidic nature and ability to act as a catalyst in numerous chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- typically involves the reaction of methanesulfonamide with trifluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- involves similar synthetic routes but with enhanced reaction conditions to accommodate large-scale manufacturing. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- involves its strong acidic nature, which allows it to act as a proton donor in catalytic reactions. The trifluoromethyl groups enhance its electron-withdrawing capability, making it a highly effective catalyst. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- is unique due to its combination of methanesulfonamide and trifluoromethyl sulfonyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong acidic catalysts and stable intermediates .

Properties

CAS No.

174191-51-6

Molecular Formula

C2H2F6N2O3S2

Molecular Weight

280.17 g/mol

IUPAC Name

1,1,1-trifluoro-N-(trifluoromethylsulfonimidoyl)methanesulfonamide

InChI

InChI=1S/C2H2F6N2O3S2/c3-1(4,5)14(9,11)10-15(12,13)2(6,7)8/h(H2,9,10,11)

InChI Key

TUVLZKOUOHAHRB-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=N)(=O)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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